Home > Products > Screening Compounds P121166 > 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde - 1287218-40-9

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Catalog Number: EVT-1683669
CAS Number: 1287218-40-9
Molecular Formula: C13H8F3NO2
Molecular Weight: 267.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Benzaldehyde reactions:
    • Oxidation to the corresponding carboxylic acid [].
Applications
  • Medicinal chemistry:
    • The benzaldehyde and trifluoromethyl-substituted pyridine moieties are frequently found in pharmaceutical compounds [, , , , , ].
  • Materials science:
    • The compound's structure, incorporating aromatic rings and a trifluoromethyl group, suggests potential for use in developing new materials [].

4-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one

  • Compound Description: This compound was the subject of a study investigating the nature of C-F···π interactions. Researchers were specifically interested in the interaction between the lone pair of electrons on the fluorine atom of the trifluoromethyl group and the π-electrons of the pyridinyl ring. []

3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid

  • Compound Description: The crystal structure of this compound was analyzed, revealing a structure composed of two planar fragments: 2-benzyloxypyridine and (E)-3-methoxyprop2-enoic acid. Intermolecular interactions, including hydrogen bonding and π–π stacking, were observed. []

4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzonitrile

  • Compound Description: The crystal structure of this compound was determined at 293 K. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

  • Compound Description: MK-0364 is described as a potent cannabinoid-1 receptor (CB1R) inverse agonist. Studies have shown its potential as an anti-obesity drug due to its ability to inhibit food intake and promote weight loss in rodent models. [, , ]
  • Compound Description: Pexidartinib dihydrochloride dihydrate is a dihydrochloride salt of pexidartinib, a drug used in the treatment of cancer. []

1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene

  • Compound Description: This compound is described as a derivative synthesized from a 4-pyridinol precursor. Its crystal structure was studied, revealing an extended conformation due to the transoid arrangement of its pyridine substituents. []

2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates

  • Compound Description: This series of compounds represents a novel class of herbicides. The most potent derivatives were found to have a trifluoromethyl group at the 5-position of the pyridine ring, with additional fluorine or chlorine substitutions enhancing activity. []

4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid

  • Compound Description: The crystal structure of this compound was elucidated and reported. []

2-[(2′,6′-dimethoxy-2,3′-bipyridin-6-yl)oxy]-9-(pyridin-2-yl)-9H-carbazole

  • Compound Description: This compound was synthesized and characterized, with its crystal structure revealing a dihedral angle of 68.45° between the bipyridine and carbazole moieties. The compound exhibits a high energy gap and triplet energy. []
  • Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, and its crystal structure was analyzed by X-ray crystallography. The structure revealed the formation of dimers through C‒H···O interactions. []

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

  • Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor with potential for the treatment of solid tumors. It has demonstrated significant anti-proliferative activity in vitro and efficacy in in vivo tumor models. []

N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide

  • Compound Description: The crystal structure of this compound was determined at 296 K. []
  • Compound Description: This compound is a 2-methoxy-substituted derivative studied for its crystal structure. It exhibits a gauche conformation of the thiophene ring and participates in intermolecular C—H⋯O hydrogen bonding. [, ]

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 is a newly discovered fungicide with superior activity compared to commercial fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam. It exhibits excellent fungicidal activity against various pathogens, including Puccinia sorghi and Erysiphe graminis. []

6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate (AZD-9668 tosylate)

  • Compound Description: AZD-9668 tosylate is a novel crystalline form of a neutrophil elastase inhibitor. This form exhibits improved physical properties compared to the free base. []
  • Compound Description: This compound is a novel crystalline form of a DGAT1 inhibitor. It shows promise in the treatment of DGAT1 activity-related diseases. []

(2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide

  • Compound Description: This compound is a potent and selective topical androgen receptor antagonist. It shows promise as a treatment for androgenetic alopecia. []

4-(Pyridin-3-yl)-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one derivatives

  • Compound Description: This class of compounds acts as specific HIF-prolyl-4-hydroxylase inhibitors. These compounds show potential for the treatment of cardiovascular and blood diseases by inducing HIF target genes like erythropoietin. []

4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives

  • Compound Description: These compounds are potent, selective, and orally efficacious inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the remodeling of the extracellular matrix (ECM). They are being investigated as potential treatments for fibrosis. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a VEGFR-2 inhibitor designed for topical ocular delivery. It is currently being developed for the treatment of neovascular age-related macular degeneration. []

N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709)

  • Compound Description: RAF709 is a selective B/C RAF inhibitor designed to target RAS mutant cancers. It exhibits good solubility and potent cellular activity. []

1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives

  • Compound Description: These derivatives are melanin-concentrating hormone receptor 1 (MCHR1) antagonists designed as potential anti-obesity agents. They lack the aliphatic amine found in most MCHR1 antagonists, aiming for an improved safety profile. []

6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine

  • Compound Description: This compound is a highly potent and selective Rho-kinase inhibitor, developed for its potential therapeutic applications. []
  • Compound Description: This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly those with potential anti-cancer activity. []

1,1′-{[3,5-Bis(dodecyloxy-carbonyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-2,6-diyl]bis-(methylene)}bis(pyridin-1-ium) Dibromide

  • Compound Description: This cationic amphiphilic 1,4-dihydropyridine derivative was synthesized and characterized, and its ability to form nanoparticles in aqueous solutions was investigated using DLS measurements. []

6-Hydroxy-4-(pyridin-3-yl)-5-(2-thienylcarbonyl)-6-trifluoromethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one

  • Compound Description: The crystal structure of this compound was studied, revealing the conformation of the pyrimidine ring and the interactions stabilizing the crystal structure. []

2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde

  • Compound Description: Different crystalline polymorphs of this compound, including Form I, Form II, and substance N, were discovered and characterized. []

6-tRifluoromethyl Derivatives of 2-Arylamino-4-(Pyridin-3-yl) Pyrimidines

  • Compound Description: These derivatives, including a 6-trifluoromethyl analog of the tyrosine kinase inhibitor nilotinib, were synthesized and investigated. []

(Pyridin-4-yl) benzylamides

  • Compound Description: These compounds are allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR α7), a target of interest for various neurological and psychiatric disorders. []

3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid [6-((3R,6R)-5-amino-3,6-dimethyl-6-trifluoromethyl-3,6-dihydro-2H-[1,4]oxazin-3-yl)-5-fluoro-pyridin-2-yl]amide (Umibecestat, CNP520)

  • Compound Description: Umibecestat is a potent, selective, and efficacious β-secretase (BACE1) inhibitor. It is currently under investigation as a potential treatment for Alzheimer’s disease. []
  • Compound Description: This class of compounds, particularly 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o), demonstrated significant antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. []
  • Compound Description: These compounds are a series of substituted imines synthesized from quinolinic acid. []
  • Compound Description: Novel crystal modifications of this compound were discovered and characterized. []
  • Compound Description: Novel polymorphs of this compound were discovered and characterized. The invention relates to the novel polymorphs, their manufacturing processes, and their use as active pharmaceutical ingredients. []
  • Compound Description: These complexes were synthesized and incorporated into organic light-emitting diode (OLED) devices as both emissive dopants and sensitizers. They exhibited efficient blue electrophosphorescence and hyperphosphorescence. []

Ethyl[(3-{2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenoxy}pyridin-2-yl)oxy]acetate (Epyrifenacil, S-3100)

  • Compound Description: Epyrifenacil is a new herbicide. Its absorption, distribution, metabolism, and excretion were studied in rats. Results suggest low exposure to the parent compound and its metabolites. []
  • Compound Description: These phthalocyanine complexes were investigated for their antibacterial activity against Escherichia coli and Staphylococcus aureus biofilms and planktonic cells. The study demonstrated the impact of varying charges and their effect on photodynamic antimicrobial chemotherapy (PACT). []

1-(5-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-phenylurea and 1-(5-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl)-3-phenylguanidine derivatives

  • Compound Description: These compounds are dual inhibitors of pan-RAF/VEGFR2, designed for improved metabolic stability and solubility. They show potential as therapeutic agents for K-Ras mutated colorectal cancer. []

Properties

CAS Number

1287218-40-9

Product Name

3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

IUPAC Name

3-[6-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde

Molecular Formula

C13H8F3NO2

Molecular Weight

267.2 g/mol

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-5-2-6-12(17-11)19-10-4-1-3-9(7-10)8-18/h1-8H

InChI Key

HMNPACURQJJDTM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(F)(F)F)C=O

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(F)(F)F)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.